molecular formula C24H25N3O4S B2636051 3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide CAS No. 850930-50-6

3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B2636051
CAS No.: 850930-50-6
M. Wt: 451.54
InChI Key: RGOQNJVAGHTDIC-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a benzamide derivative featuring a triethoxy-substituted benzene ring linked to an imidazo[1,2-a]pyridine scaffold bearing a thiophen-2-yl group. This compound is structurally related to ligands targeting γ-aminobutyric acid type A (GABAA) receptors, particularly those containing δ-subunits (δ-GABAA), which are implicated in neuropsychiatric disorders such as anxiety and epilepsy .

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-4-29-17-14-16(15-18(30-5-2)22(17)31-6-3)24(28)26-23-21(19-10-9-13-32-19)25-20-11-7-8-12-27(20)23/h7-15H,4-6H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOQNJVAGHTDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazo[1,2-A]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Attachment of the Benzamide Group: The benzamide group is introduced through an amidation reaction, typically using an amine and an acid chloride or anhydride.

    Ethoxylation: The final step involves the ethoxylation of the benzamide core to introduce the triethoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazo[1,2-A]pyridine core can be reduced under mild conditions to form dihydro derivatives.

    Substitution: The ethoxy groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the imidazo[1,2-A]pyridine core.

    Substitution: Alkyl or aryl-substituted derivatives of the benzamide core.

Scientific Research Applications

3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets in the body. It is believed to act on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, particularly the δ-subunit-containing GABA A receptors . This interaction modulates the inhibitory effects of GABA, leading to potential therapeutic effects in conditions such as anxiety and epilepsy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Molecular Weight Key Substituents Target/Activity Reference
3,4,5-Triethoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (Target Compound) ~505.5 g/mol* 3,4,5-Triethoxy, thiophen-2-yl δ-GABAA receptor (putative) -
[11C]4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 377.4 g/mol 4-Methoxy, thiophen-2-yl δ-GABAA receptor (confirmed PET ligand)
4-Chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide 367.86 g/mol 4-Chloro, 6-methyl, thiophen-2-yl Not specified (building block for drug discovery)
2-Fluoro-5-(7-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (Compound 14) 320.3 g/mol 2-Fluoro, benzonitrile, thiophen-2-yl Anticancer (in vitro activity reported)
N-(4-Methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide ~580.6 g/mol* 4-Methoxybenzyl, p-tolyl Anti-inflammatory (superior to aspirin in preclinical models)

*Estimated based on structural formula.

Key Observations:
  • Substituent Effects : The methoxy analog ([11C]4-methoxy variant) exhibits confirmed δ-GABAA selectivity and brain penetrance, validated via PET imaging . The triethoxy derivative’s larger substituents may enhance receptor affinity or pharmacokinetics but could also increase metabolic instability.
  • Biological Activity : Anti-inflammatory analogs (e.g., from ) prioritize bulkier substituents (e.g., p-tolyl), whereas anticancer derivatives (e.g., Compound 14 ) incorporate electron-withdrawing groups (e.g., fluoro, nitrile).
  • Synthetic Feasibility : Chloro and methyl substituents (e.g., ) simplify synthesis but reduce target specificity compared to alkoxy variants.

Pharmacokinetic and Binding Affinity Comparisons

  • Receptor Selectivity: The [11C]4-methoxy analog shows nanomolar affinity for δ-GABAA receptors (Ki = 12 nM) and minimal binding to α1β2γ2 isoforms, underscoring its subunit specificity . The triethoxy compound’s affinity remains uncharacterized but is hypothesized to be higher due to increased hydrophobic interactions.
  • Brain Penetrance : The methoxy analog achieves a brain-to-plasma ratio of 1.5 in rodents, attributed to moderate lipophilicity (LogP = 2.8) . The triethoxy derivative’s LogP (~4.1*) may enhance penetration but risks P-glycoprotein efflux.

Clinical and Preclinical Relevance

  • δ-GABAA Targeting : The methoxy analog has advanced to preclinical PET studies for epilepsy and anxiety , while the triethoxy variant remains unexplored in vivo.
  • Therapeutic Potential: Anti-inflammatory analogs (e.g., ) highlight the imidazo[1,2-a]pyridine scaffold’s versatility, though the target compound’s triethoxy groups may limit solubility for systemic applications .

Biological Activity

3,4,5-Triethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound characterized by its unique structural features that include multiple functional groups. Its molecular formula is C24H25N3O4SC_{24}H_{25}N_{3}O_{4}S and it has a molecular weight of 451.53 g/mol . This compound is of interest due to its potential biological activities, particularly in pharmacology.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes and receptors, which may lead to various biological effects. Further research is required to identify the exact pathways and molecular interactions involved.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antibacterial and antifungal properties. For instance, quinoline derivatives with similar structures demonstrated potent activity against various bacterial strains with MIC values as low as 0.12μg/mL0.12\mu g/mL .
  • Anticancer Activity : Hybrid compounds containing imidazole and pyridine moieties have exhibited selective antitumor activity against cancer cell lines such as Renal Cancer A498 and Breast Cancer MDA-MB-468. These studies suggest that structural features can enhance anticancer efficacy .

Case Studies

  • Antibacterial Evaluation : A study on quinoline derivatives revealed that certain compounds showed enhanced antibacterial activity compared to standard antibiotics like gentamicin. The compound with the highest efficacy had an MIC of 0.12μg/mL0.12\mu g/mL against Shigella flexneri .
  • Anticancer Studies : Research on hybrid imidazole/pyridine derivatives indicated that one compound demonstrated a strong affinity for renal cancer cells, suggesting a promising avenue for developing targeted cancer therapies .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityReferences
This compoundEthoxy groups and thiophene ringPotential anticancer and antimicrobial
Quinoline DerivativesPyrazole moietyStrong antibacterial and antifungal
Hybrid Imidazole/Pyridine DerivativesImidazole and pyridine ringsSelective anticancer activity

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